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Compound of Interest

Compound Name: Nerol oxide

Cat. No.: B1199167 Get Quote

Introduction
Nerol oxide is a monoterpene ether that contributes to the aromatic profile of certain wines,

imparting floral, oily, and woody notes.[1] Its concentration in wine can be influenced by grape

variety, viticultural practices, winemaking techniques, and aging conditions.[1] Accurate

quantification of nerol oxide is crucial for researchers and winemakers seeking to understand

and control the sensory characteristics of wine. This application note provides a detailed

protocol for the quantitative analysis of nerol oxide in wine using headspace solid-phase

microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

This method is highly sensitive and selective, making it well-suited for the analysis of trace-

level volatile compounds in complex matrices like wine.[2][3]

Quantitative Data Summary
The concentration of nerol oxide can vary significantly among different wine varieties. The

following table summarizes reported concentrations of nerol oxide in various white wines.
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Wine Varietal
Region/Countr
y (if specified)

Nerol Oxide
Concentration
(µg/L)

Analytical
Method

Reference

Torrontes Not specified

~604.9 (total

linalool and nerol

oxides)

GC-MS [4]

Muscat Not specified

~405.2 (total

linalool and nerol

oxides)

GC-MS [4]

Riesling Not specified

~103.6 (total

linalool and nerol

oxides)

GC-MS [4]

Sauvignon blanc Not specified

Higher

percentage of

total linalool and

nerol oxides

GC-MS [4]

Pinot gris Not specified

Higher

percentage of

total linalool and

nerol oxides

GC-MS [4]

Chardonnay Not specified

Higher

percentage of

total linalool and

nerol oxides

GC-MS [4]

Riesling
New York, USA &

Alsace, France

Predominantly

linalool and nerol

oxides

Not specified [5]

Riesling Oregon, USA

High

concentrations of

all oxide isomers

Not specified [5]
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Experimental Protocol: HS-SPME-GC-MS for Nerol
Oxide Quantification
This protocol details the steps for sample preparation, HS-SPME extraction, and GC-MS

analysis for the quantification of nerol oxide in wine.

1. Materials and Reagents

Wine Samples: Store at 4°C until analysis.

Nerol Oxide Standard: (99.0% purity)

Internal Standard (IS): e.g., 2-octanol, 4-methyl-2-pentanol, or deuterated nerol oxide ([²H₇]-

nerol) for stable isotope dilution analysis.[6][7][8][9]

Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample.

Deionized Water: For preparation of standard solutions.

Methanol or Ethanol: HPLC grade, for preparing stock solutions.

SPME Vials: 20 mL amber glass vials with magnetic screw caps and PTFE/silicone septa.

SPME Fiber Assembly: 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) is

recommended for its efficiency in extracting terpenes.[10]

2. Preparation of Standards and Calibration Curve

Stock Solutions: Prepare a stock solution of nerol oxide (e.g., 1000 mg/L) in methanol or

ethanol. Prepare a separate stock solution of the internal standard.

Working Standard Solutions: Create a series of working standard solutions by diluting the

stock solutions in a model wine solution (e.g., 12% v/v ethanol in deionized water, adjusted

to wine pH with tartaric acid) to cover the expected concentration range of nerol oxide in the

wine samples.
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Internal Standard Spiking: Spike each calibration standard and wine sample with the internal

standard to a fixed final concentration (e.g., 10 µg/L).

Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of nerol
oxide to the peak area of the internal standard against the concentration of nerol oxide.

3. Sample Preparation

Allow wine samples to equilibrate to room temperature.

Pipette 5 mL of the wine sample into a 20 mL SPME vial.

Add the internal standard solution to each vial.

Add a precise amount of NaCl (e.g., 1-2 g) to each vial to increase the ionic strength of the

solution, which aids in the partitioning of volatile compounds into the headspace.

Immediately seal the vials with the screw caps.

4. HS-SPME Procedure

Place the vials in the autosampler tray of the GC-MS system.

Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 45°C) for a

set time (e.g., 15 minutes) with agitation (e.g., 500 rpm) to allow for equilibration of the

volatiles between the liquid and headspace phases.[10]

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 45

minutes) at the same temperature and agitation speed to allow for the adsorption of the

volatile compounds.[10]

5. GC-MS Analysis

Desorption: After extraction, the SPME fiber is automatically retracted and inserted into the

hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column. A

desorption time of 3-5 minutes is typical.

Gas Chromatography (GC) Conditions (Example):
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Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm

film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

Oven Temperature Program:

Initial temperature: 40°C, hold for 3 minutes.

Ramp 1: Increase to 150°C at 3°C/min.

Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes.

Mass Spectrometry (MS) Conditions (Example):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

Monitor characteristic ions for nerol oxide (e.g., m/z 69, 84, 93, 109, 152) and the internal

standard.

6. Data Analysis and Quantification

Identify the peaks for nerol oxide and the internal standard in the chromatograms based on

their retention times and mass spectra.

Integrate the peak areas for the target analyte and the internal standard.

Calculate the peak area ratio.

Determine the concentration of nerol oxide in the wine samples using the calibration curve.

Experimental Workflow Diagram
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Caption: HS-SPME-GC-MS workflow for nerol oxide analysis in wine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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